molecular formula C13H14N2O B13565492 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13565492
M. Wt: 214.26 g/mol
InChI Key: DKRGQWLIRQAHOU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with a complex structure that includes a pyrazole ring substituted with a dimethylphenyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in an alkaline medium, often using solvents like ethanol or methanol . The process involves the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 5-position.

    3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Oxidized form of the aldehyde.

    3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-methanol: Reduced form of the aldehyde.

Uniqueness

3-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the dimethylphenyl group and the carbaldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2O/c1-8-4-5-11(6-9(8)2)13-12(7-16)10(3)14-15-13/h4-7H,1-3H3,(H,14,15)

InChI Key

DKRGQWLIRQAHOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2C=O)C)C

Origin of Product

United States

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